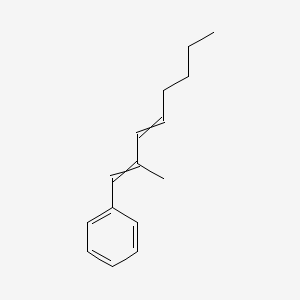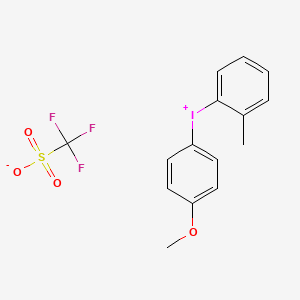![molecular formula C11H11F3N2OS B12522295 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- CAS No. 820210-70-6](/img/structure/B12522295.png)
4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of a 3-(trifluoromethyl)benzaldehyde with a thiourea derivative under acidic conditions to form the thiazolidinone ring. The methylamino group can be introduced through subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, 4-Thiazolidinone derivatives have shown promise as antimicrobial and anticancer agents. The trifluoromethyl group enhances the compound’s ability to interact with biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry
Industrially, the compound may be used in the development of new pharmaceuticals or agrochemicals due to its bioactive properties.
作用机制
The mechanism of action of 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 4-Thiazolidinone, 5-(amino)-3-[3-(trifluoromethyl)phenyl]-
- 4-Thiazolidinone, 5-(methylamino)-3-[4-(trifluoromethyl)phenyl]-
- 4-Thiazolidinone, 5-(methylamino)-3-[3-(fluoromethyl)phenyl]-
Uniqueness
The presence of the trifluoromethyl group in 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- distinguishes it from other similar compounds. This group enhances the compound’s stability and biological activity, making it a valuable candidate for further research and development.
属性
CAS 编号 |
820210-70-6 |
|---|---|
分子式 |
C11H11F3N2OS |
分子量 |
276.28 g/mol |
IUPAC 名称 |
5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11F3N2OS/c1-15-9-10(17)16(6-18-9)8-4-2-3-7(5-8)11(12,13)14/h2-5,9,15H,6H2,1H3 |
InChI 键 |
IKUUUMCNNZYJAG-UHFFFAOYSA-N |
规范 SMILES |
CNC1C(=O)N(CS1)C2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
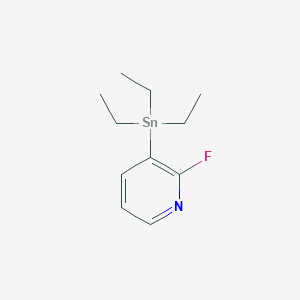
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
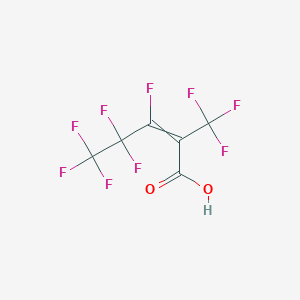
![2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12522257.png)
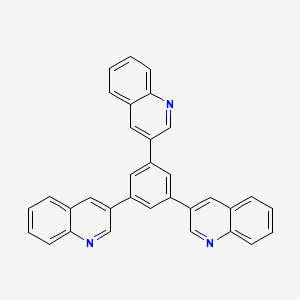
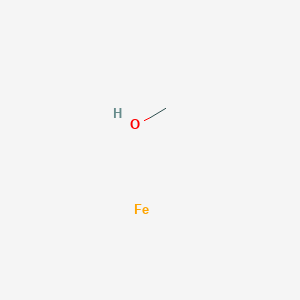
![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)

![Benzamide, 4-bromo-N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12522275.png)
